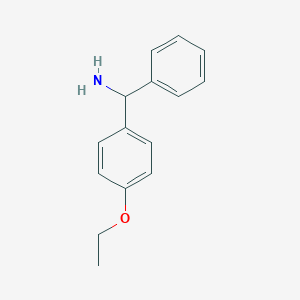
(4-ethoxyphenyl)(phenyl)methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-ethoxyphenyl)(phenyl)methylamine is an organic compound that belongs to the class of aromatic amines It consists of a phenylmethanamine core with an ethoxy group attached to the para position of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxyphenyl)(phenyl)methylamine typically involves the reaction of 4-ethoxybenzaldehyde with aniline in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 4-ethoxybenzaldehyde reacts with aniline to form an imine intermediate, which is subsequently reduced to the amine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
(4-ethoxyphenyl)(phenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce the corresponding alcohol or amine derivatives .
科学研究应用
Chemical Synthesis
Building Block for Complex Molecules
(4-ethoxyphenyl)(phenyl)methylamine serves as a crucial building block in organic synthesis. It is utilized in the creation of more complex organic molecules through various chemical reactions, including oxidation, reduction, and nucleophilic aromatic substitution. These reactions can yield diverse derivatives that are valuable in both academic research and industrial applications.
Synthetic Routes
The synthesis typically involves the reaction of 4-ethoxybenzaldehyde with aniline, often through reductive amination techniques. This method allows for efficient production under controlled conditions, enhancing yield and purity. The use of continuous flow reactors and green chemistry principles is gaining traction to improve sustainability in the synthesis process.
Biological Research
Potential Biological Activities
Research indicates that this compound may exhibit various biological activities, including antimicrobial and anticancer properties. Studies have shown that modifications of this compound can enhance its efficacy against specific pathogens or cancer cell lines. For instance, derivatives of this compound have been investigated for their ability to inhibit the growth of Mycobacterium tuberculosis, showcasing its potential in infectious disease treatment .
Mechanism of Action
The compound's mechanism often involves interactions with specific molecular targets such as enzymes or receptors. This interaction can lead to alterations in cellular processes, which are critical for developing new therapeutic agents .
Pharmaceutical Applications
Drug Development
There is ongoing investigation into this compound as a precursor for pharmaceutical compounds. Its structural features make it a candidate for designing drugs targeting various diseases. For example, modifications to the ethoxy group or the phenyl ring can lead to compounds with enhanced pharmacokinetic profiles or improved selectivity for biological targets .
Case Studies
In recent studies, derivatives of this compound have been evaluated for their effectiveness in treating conditions like chronic inflammatory diseases and certain cancers. These studies highlight the compound's versatility and potential as a lead compound in drug discovery efforts .
Industrial Applications
Dyes and Pigments Production
The compound finds applications in the industrial sector, particularly in the production of dyes and pigments. Its chemical stability and reactivity facilitate its use as an intermediate in synthesizing various colorants used in textiles and coatings.
作用机制
The mechanism of action of (4-ethoxyphenyl)(phenyl)methylamine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Phenacetin: A pain-relieving and fever-reducing drug with a similar ethoxyphenyl structure.
4-Ethoxyphenylboronic acid: Used in Suzuki cross-coupling reactions for the synthesis of biologically active molecules.
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: A compound with potential pharmaceutical applications.
Uniqueness
(4-ethoxyphenyl)(phenyl)methylamine is unique due to its specific structural features, such as the presence of both an ethoxy group and a phenylmethanamine core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
131224-22-1 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.3 g/mol |
IUPAC 名称 |
(4-ethoxyphenyl)-phenylmethanamine |
InChI |
InChI=1S/C15H17NO/c1-2-17-14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12/h3-11,15H,2,16H2,1H3 |
InChI 键 |
DZZLERCMSWAOHE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)N |
规范 SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















